molecular formula C16H12N2O3 B8624784 5-Benzoyl-2-oxindole-1-carboxamide

5-Benzoyl-2-oxindole-1-carboxamide

Cat. No. B8624784
M. Wt: 280.28 g/mol
InChI Key: QINDXNJHWFVYKA-UHFFFAOYSA-N
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Patent
US04556672

Procedure details

A mixture of 10.1 g. (42 mmole) of 5-benzoyl-2-oxindole, 4.4 ml. (51 mmole) of chlorosulfonyl isocyanate and 300 ml. of tetrahydrofuran was stirred at room temperature for 6 hours, and then the solvent was removed by evaporation in vacuo. The residue was added to 150 ml. of glacial acetic acid and 300 ml. of water and the resulting mixture was heated under reflux for 2 hours. The reaction mixture was cooled and the supernatant liquid was removed by decantation. The remaining gummy residue was triturated under acetonitrile to give a solid which was recovered by filtration and then recrystallized from a 1:1 mixture of n-propanol and acetonitrile. This gave 4.1 g. of the title compound as a solid, mp. 210°-211° C.
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13](=[O:18])[CH2:12]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClS([N:23]=[C:24]=[O:25])(=O)=O>O1CCCC1>[C:1]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([C:24]([NH2:23])=[O:25])[C:13](=[O:18])[CH2:12]2)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
42 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
51 mmol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.1 g
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The residue was added to 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
of water and the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the supernatant liquid was removed by decantation
CUSTOM
Type
CUSTOM
Details
The remaining gummy residue was triturated under acetonitrile
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a 1:1 mixture of n-propanol and acetonitrile

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C2CC(N(C2=CC1)C(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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